molecular formula C11H16N4O B1436750 N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide CAS No. 939999-46-9

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide

Cat. No. B1436750
M. Wt: 220.27 g/mol
InChI Key: LKSSYHAOBKPIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is a chemical compound with the molecular weight of 220.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is 1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,10H,1-3,7-8,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide” is a powder at room temperature . More specific physical and chemical properties may need further experimental determination.

Scientific Research Applications

Anti-Hyperglycemic Evaluation

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide derivatives have been synthesized and evaluated for their potential in treating hyperglycemia. Research shows that certain carboximidamides significantly reduce serum glucose levels and can restore liver and kidney function markers to normal levels, suggesting their potential as therapeutic agents for diabetes-related complications (Moustafa et al., 2021).

Synthesis Processes

The compound has been involved in the synthesis of various functionalized pyridines and piperazines. For instance, it is used in creating N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor potentially useful in treating central nervous system disorders (Wei et al., 2016). Similarly, it plays a role in the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, useful in medicinal chemistry (Acharya & Clive, 2010).

Anti-Angiogenic and DNA Cleavage Properties

Certain derivatives of N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide exhibit significant anti-angiogenic and DNA cleavage activities. These activities are crucial for their potential use as anticancer agents, as they can inhibit blood vessel formation in tumors and interact with DNA (Kambappa et al., 2017).

Analytical Applications

In analytical chemistry, derivatives of this compound have been quantitatively analyzed using liquid chromatography-tandem mass spectrometry, highlighting its relevance in the field of analytical and synthetic chemistry (Wojciechowska et al., 2016).

Corrosion Inhibition

Research also indicates the application of piperidine derivatives in corrosion inhibition. These compounds have shown potential in protecting iron surfaces from corrosion, demonstrating the chemical's versatility in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSYHAOBKPIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=CC(=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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